
5-Chloro-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-propoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-propoxybenzamide involves its binding to the GABA-A receptor, which results in an increase in the inhibitory neurotransmitter activity. This leads to a reduction in neuronal excitability and a decrease in anxiety and arousal levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2-propoxybenzamide include anxiolytic and sedative effects, as well as a reduction in seizure activity. It has also been shown to have anticonvulsant properties and can be used to treat epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Chloro-2-propoxybenzamide in lab experiments is its well-established mechanism of action and its ability to selectively bind to the GABA-A receptor. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of 5-Chloro-2-propoxybenzamide in scientific research. One area of interest is its potential use in the treatment of anxiety and sleep disorders. Another area of interest is its potential use as a tool for studying the mechanisms of epilepsy and other seizure disorders. Additionally, further research is needed to explore the potential of 5-Chloro-2-propoxybenzamide as a therapeutic agent for other neurological and psychiatric disorders.
Applications De Recherche Scientifique
5-Chloro-2-propoxybenzamide is widely used in scientific research for its various biochemical and physiological effects. It is commonly used as a ligand for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It has been shown to have anxiolytic and sedative effects in animal models, making it a useful tool for studying the mechanisms of anxiety and sleep disorders.
Propriétés
Nom du produit |
5-Chloro-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
5-chloro-2-propoxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) |
Clé InChI |
XNKDBVQUJLOKKU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Cl)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)

![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)